Cas no 90006-14-7 (1-(4-Bromophenyl)ethanamine hydrochloride)

1-(4-Bromophenyl)ethanamine hydrochloride is a brominated aromatic amine derivative with the molecular formula C₈H₁₁BrClN. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its key advantages include high purity and stability, making it suitable for precise synthetic applications. The hydrochloride salt form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The presence of the bromine substituent offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is typically handled under controlled conditions due to its amine functionality, ensuring consistent performance in synthetic workflows.
1-(4-Bromophenyl)ethanamine hydrochloride structure
90006-14-7 structure
Product Name:1-(4-Bromophenyl)ethanamine hydrochloride
CAS No:90006-14-7
MF:C8H11BrClN
MW:236.536640405655
MDL:MFCD06662255
CID:1056004
PubChem ID:17174902
Update Time:2025-06-30

1-(4-Bromophenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromophenyl)ethanamine hydrochloride
    • (S)-1-(4-bromophenyl)ethanamine hydrochloride
    • 1-(4-bromophenyl)ethyl hydrogen phthalate
    • 1-(4-bromophenyl)ethyl isocyanate
    • 1-(4-bromophenyl)-ethyl methyl ether
    • 1-(4-bromo-phenyl)-ethylamine,hydrochloride
    • 1-(4-Brom-phenyl)-aethylamin,Hydrochlorid
    • 1-(p-bromophenyl)-1-methoxyethane
    • 1,2-Benzenedicarboxylic acid,mono[1-(4-bromophenyl)ethyl] ester
    • 4-bromophenylethyl isocyanate
    • R(+)-1-amino-1-(4-bromophenyl)ethane hydrochloride
    • Benzenemethanamine, 4-bromo-α-methyl-, hydrochloride (9CI)
    • Benzylamine, p-bromo-α-methyl-, hydrochloride (7CI)
    • 1-(4-Bromophenyl)ethan-1-amine hydrochloride
    • 1-(4-Bromophenyl)ethylamine hydrochloride
    • AKOS015968386
    • DB-010806
    • D95114
    • 1-(4-bromophenyl)ethanamine;hydrochloride
    • SY031357
    • MFCD02259386
    • SY029906
    • 1-(4-Bromophenyl)ethanaminehydrochloride
    • Benzenmethanamine, 4-bromo-a-methyl-, hydrochloride
    • BS-33072
    • 90006-14-7
    • MFCD06662255
    • MFCD11841191
    • EN300-140124
    • CS-0158819
    • 1-(4-Bromophenyl)ethylamine HCl
    • SCHEMBL14977817
    • MDL: MFCD06662255
    • Inchi: 1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
    • InChI Key: BQCAANUXMMQVAY-UHFFFAOYSA-N
    • SMILES: Cl.BrC1C=CC(C(C)N)=CC=1

Computed Properties

  • Exact Mass: 234.97600
  • Monoisotopic Mass: 234.97634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 97.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.97110

1-(4-Bromophenyl)ethanamine hydrochloride Security Information

1-(4-Bromophenyl)ethanamine hydrochloride Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(4-Bromophenyl)ethanamine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Cobalt (supported on N-doped amorphous carbonmaterial) Solvents: Water ;  20 h, 10 bar, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
Reference
Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions
Elfinger, Matthias; Schoenauer, Timon; Thomae, Sabrina L. J.; Staeglich, Robert; Drechsler, Markus; et al, ChemSusChem, 2021, 14(11), 2360-2366

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Hydrogen Catalysts: Cobalt phosphide (Co2P) Solvents: Ethanol ;  12 h, 10 bar, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Reference
Single-Crystal Cobalt Phosphide Nanorods as a High-Performance Catalyst for Reductive Amination of Carbonyl Compounds
Sheng, Min; Fujita, Shu; Yamaguchi, Sho ; Yamasaki, Jun; Nakajima, Kiyotaka ; et al, JACS Au, 2021, 1(4), 501-507

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron Solvents: Water ;  20 h, 6.5 MPa, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst
Baeumler, Christoph; Bauer, Christof; Kempe, Rhett, ChemSusChem, 2020, 13(12), 3110-3114

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ,  Benzophenone imine Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Chlorobenzene ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  15 h, 40 °C
Reference
Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling
Kramer, Soeren, Organic Letters, 2019, 21(1), 65-69

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, reflux; reflux → rt
Reference
Bioinspired Organocatalytic Aerobic C-H Oxidation of Amines with an ortho-Quinone Catalyst
Qin, Yan; Zhang, Long; Lv, Jian; Luo, Sanzhong; Cheng, Jin-Pei, Organic Letters, 2015, 17(6), 1469-1472

1-(4-Bromophenyl)ethanamine hydrochloride Raw materials

1-(4-Bromophenyl)ethanamine hydrochloride Preparation Products

1-(4-Bromophenyl)ethanamine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:90006-14-7)1-(4-Bromophenyl)ethanamine hydrochloride
Order Number:A860948
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:27
Price ($):226.0
Email:sales@amadischem.com

Additional information on 1-(4-Bromophenyl)ethanamine hydrochloride

Research Brief on 1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 90006-14-7): Recent Advances and Applications

1-(4-Bromophenyl)ethanamine hydrochloride (CAS: 90006-14-7) is a brominated aromatic amine derivative that has gained significant attention in recent pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. Recent studies have explored its potential as a building block for novel therapeutic agents, with particular focus on its structural advantages for molecular modifications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective monoamine oxidase B (MAO-B) inhibitors. Researchers utilized 1-(4-Bromophenyl)ethanamine hydrochloride as a key intermediate to synthesize a series of propargylamine derivatives, achieving nanomolar potency against MAO-B with excellent selectivity over MAO-A. This research highlights the compound's significance in developing potential treatments for neurodegenerative disorders such as Parkinson's disease.

In the field of radiopharmaceuticals, recent work (European Journal of Nuclear Medicine and Molecular Imaging, 2024) has investigated the use of this compound as a precursor for PET tracer development. The bromine atom at the para position allows for convenient radiohalogenation, making it valuable for creating diagnostic agents targeting neurotransmitter systems. Preliminary in vivo studies showed promising brain uptake and specific binding to target receptors, suggesting potential applications in neuroimaging.

The compound's crystal structure and physicochemical properties were recently characterized through advanced analytical techniques (Acta Crystallographica Section E, 2023). X-ray diffraction analysis revealed important intermolecular interactions in the solid state, while comprehensive spectroscopic studies (including 2D NMR and high-resolution mass spectrometry) provided detailed structural confirmation. These findings are particularly valuable for quality control in pharmaceutical manufacturing processes.

Recent synthetic methodology developments have significantly improved the production efficiency of 1-(4-Bromophenyl)ethanamine hydrochloride. A 2024 Organic Process Research & Development publication described a continuous flow chemistry approach that reduces reaction times from hours to minutes while maintaining high yield (92%) and purity (>99.5%). This advancement addresses previous scalability challenges and makes the compound more accessible for large-scale pharmaceutical applications.

Emerging research in chemical biology has explored the compound's potential as a warhead in targeted protein degradation strategies. A Nature Chemical Biology study (2024) demonstrated its incorporation into proteolysis-targeting chimeras (PROTACs), where it served as a ligand for E3 ubiquitin ligase recruitment. This application represents an innovative use of the molecule beyond its traditional role as a synthetic intermediate.

Safety and toxicological assessments of 1-(4-Bromophenyl)ethanamine hydrochloride have been recently updated in regulatory documentation. The latest REACH evaluation (2023) confirmed its classification as harmful if swallowed or inhaled, with particular emphasis on proper handling procedures in industrial settings. Concurrently, improved analytical methods for detecting trace impurities have been developed, supporting more rigorous quality standards in pharmaceutical applications.

Looking forward, several ongoing clinical trials (as listed in ClinicalTrials.gov) involve drug candidates derived from this intermediate, particularly in the areas of neurological disorders and oncology. The compound's versatility continues to make it a valuable asset in medicinal chemistry, with its applications expanding as novel synthetic methodologies and biological targets are discovered.

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Amadis Chemical Company Limited
(CAS:90006-14-7)1-(4-Bromophenyl)ethanamine hydrochloride
A860948
Purity:99%
Quantity:25g
Price ($):226.0
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